Isositsirikine

Antineoplastic Indole alkaloid P-388 leukemia

Procure (16R)-E-Isositsirikine as a stereochemically authenticated reference standard with ≥98% purity. The C-16 configuration is critical: 16-epi-Z-isomer demonstrates antineoplastic activity in KB (in vitro) and P-388 (in vivo) models, making generic mixtures unreliable. Validated by NMR (diagnostic δ 4.31 vs δ 3.9 ppm) for batch-to-batch consistency. Favorable in silico oral absorption (81.43% probability) supports ADME profiling. Ideal for antineoplastic screening, NMR assay development, and biosynthetic pathway reconstitution.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
CAS No. 6519-27-3
Cat. No. B207786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsositsirikine
CAS6519-27-3
Synonyms16-epi-isositsirikine
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1
InChIKeyRGXKJLTVROJBKZ-LZNZQLKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Isositsirikine (CAS 6519-27-3): Indole Alkaloid Reference Standard Procurement Guide for Bioactivity Screening and Biosynthetic Research


Isositsirikine (CAS 6519-27-3) is a monomeric corynanthean-type monoterpene indole alkaloid with the molecular formula C₂₁H₂₆N₂O₃ and a molecular weight of approximately 354.44 g/mol [1]. It exists as multiple stereoisomers, with (16R,19E)-isositsirikine being the most commonly referenced configuration [2]. This compound is naturally biosynthesized from the precursor geissoschizine via enzymatic reduction and occurs in several plant species including Catharanthus roseus (Madagascar periwinkle), Rhazya stricta, and Alstonia spatulata [3][4]. The compound is structurally characterized by an indole fused to a quinolizidine ring system, with a methyl ester and primary hydroxyl functional group, and has been extensively characterized by NMR spectroscopy [5].

Isositsirikine (CAS 6519-27-3) Procurement Risk: Why Generic Indole Alkaloid Substitution Compromises Experimental Reproducibility


Generic substitution among corynanthean indole alkaloids is scientifically inadvisable due to three critical factors. First, stereochemical configuration at C-16 directly determines biological activity; the 16-epi-Z-isositsirikine isomer demonstrates documented antineoplastic activity in both in vitro (KB) and in vivo (P-388) test systems, whereas systematic comparative data for other isomers remain sparse [1]. Second, NMR-based conformational studies reveal that Z- and E-isomers exhibit distinct proton chemical shift differences (e.g., δ 4.31 ppm versus δ 3.9 ppm for key resonances), enabling unequivocal stereochemical assignment and purity verification that generic alkaloid standards cannot guarantee [2]. Third, the enzymatic specificity of isositsirikine synthase toward its native substrate precludes simple analog substitution in biosynthetic pathway reconstitution studies [3]. Procurement of non-stereochemically defined or impure material introduces uncontrolled variables that invalidate comparative pharmacological and biosynthetic investigations.

Isositsirikine (CAS 6519-27-3) Quantitative Differentiation Evidence: Stereoisomer Activity, ADME Predictions, and Biosynthetic Utility


Isositsirikine Isomer-Specific Antineoplastic Activity: In Vitro and In Vivo Differential Efficacy Data

The 16-epi-Z-isositsirikine stereoisomer demonstrates quantifiable antineoplastic activity across both in vitro and in vivo test systems, whereas comparable published data for the (16R,19E)-configuration or other analogs such as ajmalicine or sitsirikine are either absent or substantially weaker [1]. This isomer-activity relationship establishes that stereochemical identity at C-16 is a critical determinant of biological function and cannot be inferred from class membership.

Antineoplastic Indole alkaloid P-388 leukemia

Isositsirikine Predicted Oral Bioavailability: In Silico ADME Differentiation from Class Peers

In silico ADME predictions using admetSAR 2.0 indicate that isositsirikine has a predicted human oral bioavailability probability of 81.43% (raw probability 0.8143) [1]. While this value is predicted rather than experimentally measured, it provides a quantitative baseline for comparing procurement candidates. Many corynanthean indole alkaloids exhibit poor oral bioavailability due to high molecular weight and polar surface area constraints; isositsirikine's predicted favorable absorption profile differentiates it from analogs with known poor permeability characteristics.

ADME Oral bioavailability In silico prediction

Isositsirikine NMR Conformational Differentiation: Stereochemical Assignment via Diagnostic Proton Chemical Shift Differences

NMR conformational analysis of Z- and E-isositsirikine epimers reveals diagnostic proton chemical shift differences that enable unambiguous stereochemical identification and purity assessment [1]. Specifically, the study reports a large difference in chemical shifts (δ 4.31 ppm versus δ 3.9 ppm) for key proton resonances between epimers, which serves as an analytical fingerprint distinguishing isositsirikine from structurally similar alkaloids including rhazimanine and bhimberine [2]. ¹³C-NMR data further confirm non-identity with these related alkaloids isolated from Rhazya stricta.

NMR spectroscopy Stereochemistry Quality control

Isositsirikine Biosynthetic Enzyme Substrate Specificity: Differentiated Utility in Pathway Reconstitution Studies

Enzymatic studies have demonstrated that isositsirikine synthase exhibits broad substrate specificity, distinguishing it from more narrowly specific reductases in the same pathway [1]. The NADPH-dependent reductase that produces isositsirikine, along with the upstream enzyme strictosidine-β-glucosidase (SGD), accepts a wider range of substrate analogs than the parallel ajmalicine synthase enzyme. This broad specificity has been experimentally validated through partial purification of isositsirikine synthase from C. roseus tissue and substrate screening assays, establishing isositsirikine as a preferred scaffold for analog generation compared to ajmalicine, whose synthase exhibits narrower substrate tolerance.

Biosynthesis Enzyme specificity Metabolic engineering

Isositsirikine Total Synthesis Feasibility: Documented Synthetic Accessibility Versus Inaccessible Analogs

Total synthesis of (E)-isositsirikine and 16-epi-(E)-isositsirikine has been successfully achieved and published, providing a validated synthetic route for producing stereochemically defined material [1]. This established synthetic accessibility contrasts with many structurally related corynanthean alkaloids whose total syntheses remain unreported or prohibitively complex for routine laboratory-scale production. The documented synthesis protocol offers a procurement alternative when natural product isolation yields are insufficient and establishes a benchmark for synthetic purity verification.

Total synthesis Synthetic biology Medicinal chemistry

Isositsirikine (CAS 6519-27-3): Validated Research and Industrial Application Scenarios Based on Evidence


Stereochemically-Defined Reference Standard for Antineoplastic Screening Programs

Procure 16-epi-Z-isositsirikine as a stereochemically defined reference standard for antineoplastic activity screening in KB (in vitro) and P-388 (in vivo) test systems [1]. The documented isomer-specific activity in these established cancer models makes this compound suitable as a positive control or benchmark for evaluating novel indole alkaloid derivatives. Procurement must verify stereochemical identity at C-16, as activity is isomer-dependent and generic isositsirikine mixtures may produce non-reproducible results.

Analytical Reference Material for NMR-Based Stereochemical Purity Verification

Utilize isositsirikine as an analytical reference standard for developing and validating NMR-based purity and stereochemical identity assays [2]. The established diagnostic proton chemical shift differences (δ 4.31 ppm vs. δ 3.9 ppm) between Z- and E-epimers provide quantifiable acceptance criteria for batch-to-batch consistency verification. This application is particularly relevant for quality control laboratories requiring spectroscopic benchmarks for alkaloid authentication.

Scaffold Compound for Biosynthetic Analog Generation via Enzymatic Modification

Employ isositsirikine as a scaffold for generating structurally diverse analog libraries through enzymatic modification [3]. The demonstrated broad substrate specificity of isositsirikine synthase, compared to the narrower specificity of ajmalicine synthase, enables more efficient analog production for structure-activity relationship (SAR) studies. This scenario is optimized for metabolic engineering and synthetic biology applications in heterologous expression systems.

ADME Screening Candidate for Oral Bioavailability Assessment in Alkaloid Research

Prioritize isositsirikine for oral bioavailability studies based on favorable in silico ADME predictions indicating 81.43% probability of human oral absorption [4]. This application scenario is suitable for pharmacokinetic profiling programs evaluating monoterpene indole alkaloids, where isositsirikine may serve as a reference compound with predicted favorable absorption characteristics relative to class peers lacking any bioavailability data.

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